molecular formula C22H19N3O3 B3212740 (Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105220-38-9

(Z)-1-benzyl-6-oxo-N'-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B3212740
CAS No.: 1105220-38-9
M. Wt: 373.4 g/mol
InChI Key: XAQSXHVSFNISPT-QBFSEMIESA-N
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Description

(Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyl group, a phenylacryloyl moiety, and a dihydropyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a β-keto ester to form the dihydropyridine ring. The final step involves the acylation of the dihydropyridine derivative with 3-phenylacryloyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzyl and phenylacryloyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide: A similar compound lacking the phenylacryloyl group.

    3-phenylacryloyl-1,6-dihydropyridine derivatives: Compounds with variations in the substituents on the dihydropyridine ring.

Uniqueness

(Z)-1-benzyl-6-oxo-N’-(3-phenylacryloyl)-1,6-dihydropyridine-3-carbohydrazide is unique due to the presence of both the benzyl and phenylacryloyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-6-oxo-N'-[(Z)-3-phenylprop-2-enoyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-20(13-11-17-7-3-1-4-8-17)23-24-22(28)19-12-14-21(27)25(16-19)15-18-9-5-2-6-10-18/h1-14,16H,15H2,(H,23,26)(H,24,28)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQSXHVSFNISPT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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